Positional Isomer Differentiation: 2-Methoxy vs. 3-Methoxy Phenoxy Substitution
The target compound's 2-methoxyphenoxy substitution is structurally distinct from the 3-methoxyphenoxy analog (CAS 1170826-41-1), with the methoxy group positioned ortho versus meta on the phenoxy ring. This positional isomerism results in different InChI Key identifiers (target: ICSWQYQVXLRSFP-UHFFFAOYSA-N; 3-methoxy analog: DITRJXRNOGGQDG-UHFFFAOYSA-N), reflecting non-interchangeable chemical identities . While direct comparative bioactivity data between these two isomers is not publicly available, the electronic and steric effects of ortho vs. meta methoxy substitution are well-established in medicinal chemistry literature as influencing both molecular conformation and potential target interactions [1]. For procurement, this represents a distinct chemical entity requiring verification of correct isomer identity.
| Evidence Dimension | Chemical Identity: Methoxy Position on Phenoxy Ring |
|---|---|
| Target Compound Data | 2-Methoxyphenoxy (ortho-methoxy); InChI Key: ICSWQYQVXLRSFP-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-Methoxyphenoxy (meta-methoxy) analog; CAS 1170826-41-1; InChI Key: DITRJXRNOGGQDG-UHFFFAOYSA-N |
| Quantified Difference | InChI Key mismatch indicates non-identical chemical entities |
| Conditions | N/A (structural isomer comparison) |
Why This Matters
The ortho-methoxy substitution creates a distinct steric and electronic environment compared to the meta-substituted analog, which may affect downstream synthetic utility or biological evaluation; procurement must ensure correct isomer identity.
- [1] PubChem. Compound Summary for CID 44122289 (3-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzoic acid). View Source
